Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years due to its potential to target cancer cell metabolism. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer. In
Aplicaciones Científicas De Investigación
Potent Inhibitors of SF-1
Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate has been identified as part of a study focusing on the identification and characterization of selective inhibitory chemical probes of SF-1 (steroidogenic factor 1), a transcription factor belonging to the nuclear receptor superfamily. Through a rational ultra-high-throughput screening strategy, compounds including analogous isoquinolinones were found to be potent submicromolar inhibitors of SF-1, offering new avenues to explore the therapeutic potential of targeting SF-1 in disease contexts (Madoux et al., 2008).
Halogen Bonding in Quinolone Compounds
Research involving Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate also extends to the study of halogen bonding in quinolone compounds. Such studies contribute to the understanding of molecular interactions and the design of new molecular structures with potential applications in drug development and materials science (Bauer et al., 2009).
Anticancer Activity
Another application of related compounds is in the development of novel anticancer agents. Compounds structurally related to Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate have shown potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as anticancer therapeutics (Ruchelman et al., 2004).
Synthetic Applications
The compound and its analogues have been utilized in various synthetic applications, demonstrating their versatility as intermediates in the synthesis of complex molecular structures. This includes the synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols, highlighting the compound's role in facilitating the construction of heterocyclic compounds with potential pharmaceutical applications (Uchiyama et al., 1998).
Molecular Docking and Biological Evaluation
Further research has extended into the molecular docking and biological evaluation of quinazolinone-based derivatives, related to Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, as potent inhibitors for VEGFR-2 and EGFR tyrosine kinases. This research highlights the potential of such compounds in the development of new therapeutic agents targeting specific pathways involved in cancer progression (Riadi et al., 2021).
Propiedades
IUPAC Name |
ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-3-27-21(26)14(2)28-18-10-6-9-17-16(18)11-12-23(20(17)25)13-19(24)22-15-7-4-5-8-15/h6,9-12,14-15H,3-5,7-8,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHHOHKZOMXOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.